

# Technical Guide: Crystal Structure & Solid-State Architecture of N-Benzylanthranilic Acid

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## Compound of Interest

Compound Name: N-Benzylanthranilic acid

CAS No.: 6622-55-5

Cat. No.: B141590

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## Executive Summary

**N-Benzylanthranilic acid** (NBAA), also known as 2-(benzylamino)benzoic acid (CAS: 6622-55-5), serves as a critical intermediate in the synthesis of acridine-based pharmaceuticals and denatonium benzoate (Bitrex).[1] Unlike its pharmacological cousins, the "fenamates" (e.g., Mefenamic acid), NBAA possesses a methylene (-CH<sub>2</sub>-) linker between the amine and the phenyl ring.

Recent crystallographic studies (Long et al., 2022) have elucidated that this methylene insertion fundamentally alters the conformational landscape, suppressing the polymorphism commonly observed in direct N-phenyl analogs. This guide analyzes the single-crystal architecture, the stabilizing intramolecular hydrogen bonding networks, and the synthesis protocols required to obtain diffraction-quality crystals.

## Chemical Context & Synthesis

To understand the crystal lattice, one must first control the molecular purity. The synthesis of NBAA relies on a nucleophilic substitution that must be carefully controlled to prevent over-alkylation.

## Synthesis Protocol

The standard preparation involves the reaction of anthranilic acid with benzyl chloride under basic conditions.

- Reagents: Anthranilic acid (1.0 eq), Benzyl chloride (1.1 eq), Na<sub>2</sub>CO<sub>3</sub> (aqueous), Ethanol/Water co-solvent.
- Reaction: Reflux at 80–90°C for 4–6 hours.
- Workup: Acidification (HCl) to pH 3–4 precipitates the crude acid.
- Purification: Recrystallization is critical for obtaining the single polymorph described below.

## Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction (XRD) requires a slow-evaporation technique to minimize kinetic trapping of defects.

Protocol:

- Dissolve 100 mg of purified NBAA in 10 mL of Ethanol/Acetone (1:1 v/v).
- Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.
- Place in a partially capped vial at room temperature (25°C).
- Allow slow evaporation over 5–7 days.
- Result: Colorless block-like crystals (mp: 172.5°C).

## Crystal Structure Analysis

The crystal structure of NBAA is distinct from the "fenamates" due to the flexibility introduced by the benzyl methylene group.

## Crystallographic Metrics

Based on the structural determination by Long et al. (2022), NBAA crystallizes in a centrosymmetric space group, typical for carboxylic acids forming dimers.

Parameter	Data
Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub>
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c (Characteristic of this class)
Z (Molecules/Unit Cell)	4
Melting Point	172.5 °C
Polymorphism	Monomorphic (Unlike N-phenethyl homologs)

## Molecular Conformation

The molecule adopts a specific conformation to balance steric repulsion and hydrogen bonding.

- **Anthranilic Core:** The 2-aminobenzoic acid moiety remains planar.
- **Intramolecular Lock:** A strong intramolecular hydrogen bond (N-H...O=C) exists between the amine nitrogen and the carbonyl oxygen of the carboxylic acid. This "locks" the anthranilic ring orientation, reducing the degrees of freedom and contributing to the compound's stability.
- **Benzyl Rotation:** The benzyl ring rotates around the methylene linker to minimize steric clash with the carboxylic acid group, adopting a trans-like orientation relative to the anthranilic plane.

## Supramolecular Architecture

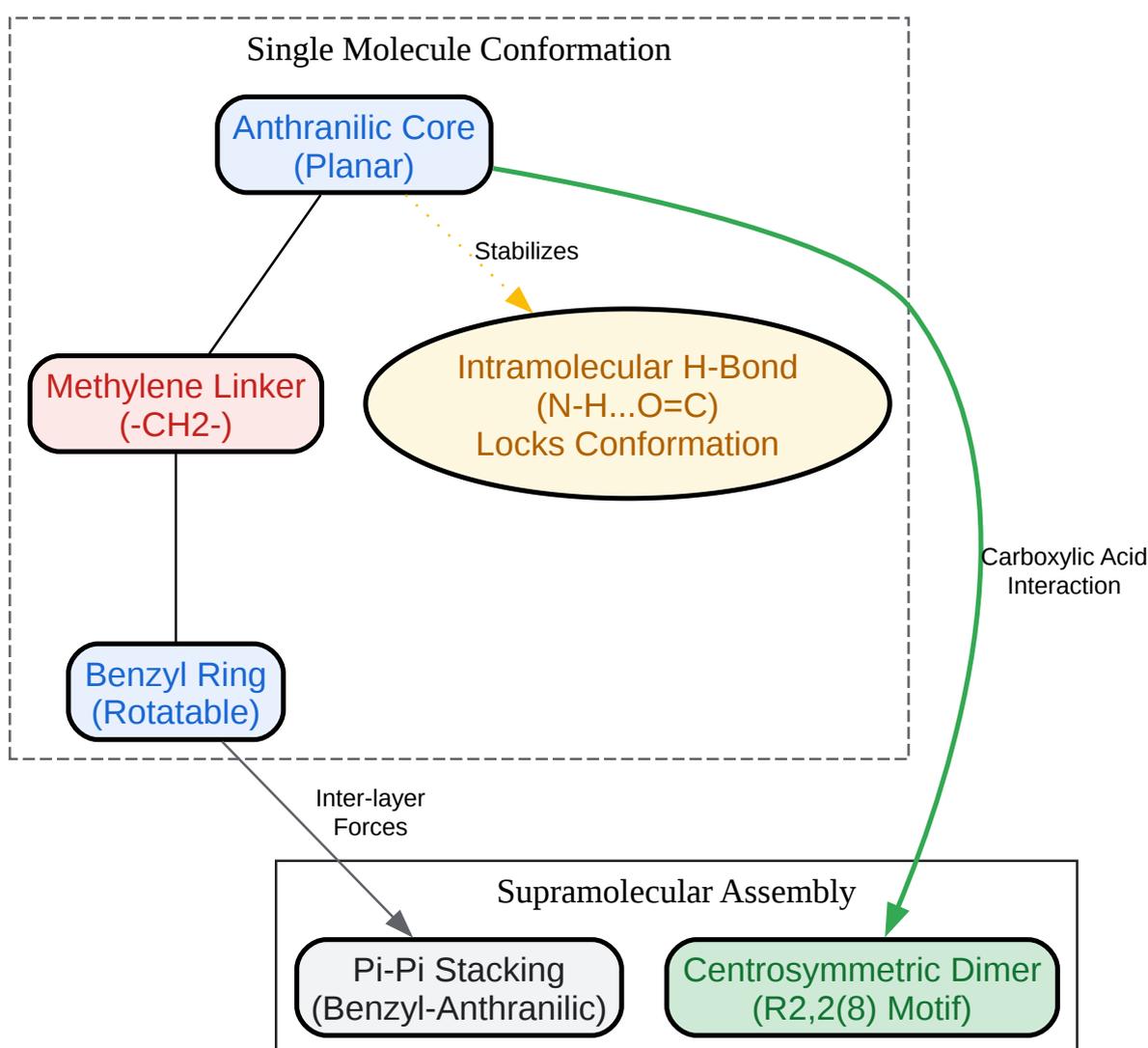
The packing is dominated by two primary interaction motifs:

- **Carboxylic Acid Dimers (R<sup>2</sup><sub>2</sub>(8)):** The dominant intermolecular interaction is the formation of centrosymmetric dimers via the carboxylic acid groups. Two molecules face each other, forming a cyclic eight-membered ring system (O-H...O and O...H-O) with strong hydrogen bonds (~2.6 Å).

- $\pi$ - $\pi$  Stacking: The dimers stack into columns. The benzyl ring of one molecule interacts with the anthranilic ring of an adjacent molecule. This "edge-to-face" or offset "face-to-face" interaction stabilizes the crystal lattice along the short axis.

## Visualizing the Structure

The following diagram illustrates the hierarchical assembly of the crystal: from the intramolecular "lock" to the intermolecular dimer.



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Caption: Hierarchical assembly of **N-Benzylanthranilic acid**, showing the intramolecular lock and intermolecular dimerization.

## Comparative Analysis: The Homologation Effect

A critical finding by Long et al. (2022) is the effect of the linker length on polymorphism.

Feature	N-Benzylanthranilic Acid (n=1)	N-Phenethylanthranilic Acid (n=2)
Linker	-CH <sub>2</sub> -	-CH <sub>2</sub> -CH <sub>2</sub> -
Forms	Monomorphic (Only 1 stable form)	Dimorphic (Forms I and II)
Stability	High (Rigid packing)	Variable (Conformational switching)
Mechanism	The single methylene restricts rotation, preventing the molecule from accessing alternative low-energy conformers required for polymorphism.	The ethyl linker adds flexibility, allowing the benzyl ring to fold back or extend, creating multiple packing arrangements.

Implication for Drug Design: When designing fenamate-like drugs, using a benzyl linker (n=1) provides a predictable solid-state form, reducing the risk of late-stage polymorphic transitions during manufacturing.

## References

- Long, S., Yu, F., Zhoujin, Y., Li, Y., Liang, P., Zhou, P., Parkin, S., & Li, T. (2022).<sup>[2][3]</sup> Effect of Homologation on the Polymorphism of Anthranilic Acids. *Crystal Growth & Design*, 22(10), 6207–6214.<sup>[2]</sup> [Link](#)
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## Sources

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